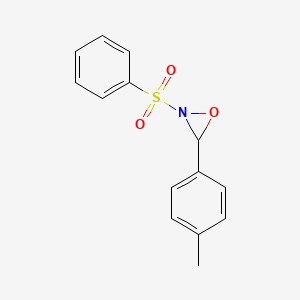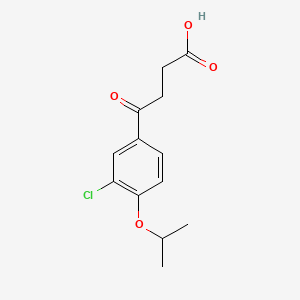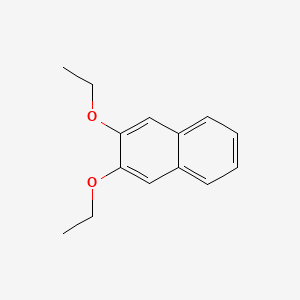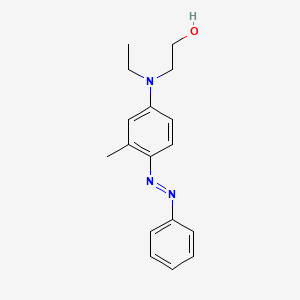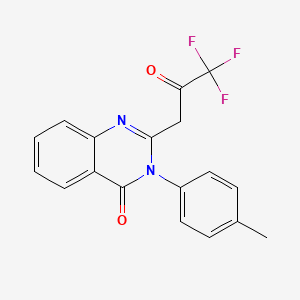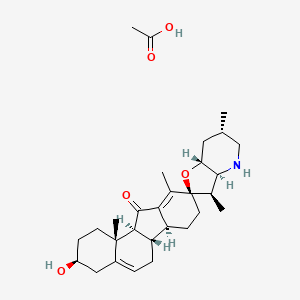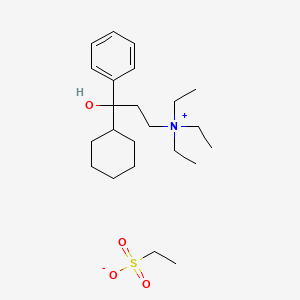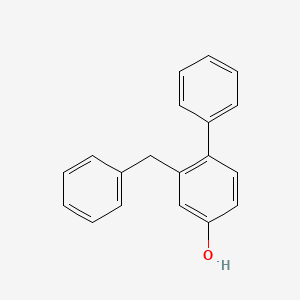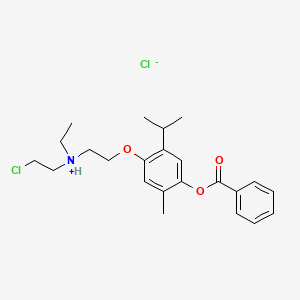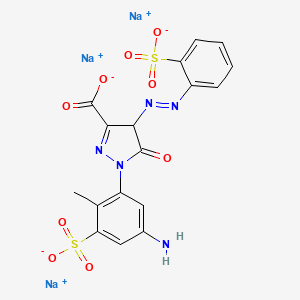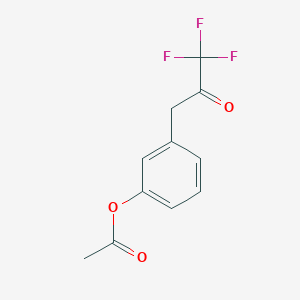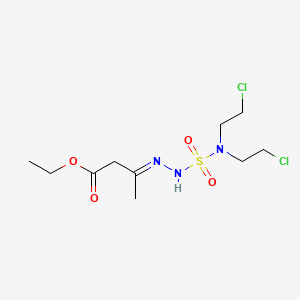
Disodium 2-butoxyethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-butoxyethyl phosphate is an organophosphate compound with the molecular formula C10H21Na2O6P. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a flame retardant and plasticizer, making it valuable in the production of plastics, textiles, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 2-butoxyethyl phosphate can be synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is carefully monitored to maintain the appropriate reaction conditions, such as temperature, pressure, and pH levels. The final product is then purified and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-butoxyethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phosphoric acid derivatives.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphoric acid derivatives, and substituted organophosphate compounds. These products have diverse applications in different industries.
Aplicaciones Científicas De Investigación
Disodium 2-butoxyethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a flame retardant in the synthesis of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plasticizer in biomedical devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is widely used as a flame retardant and plasticizer in the production of plastics, textiles, and other materials.
Mecanismo De Acción
The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with various molecular targets and pathways. The compound acts as a flame retardant by forming a protective layer on the surface of materials, preventing the spread of flames. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
Comparison
Disodium 2-butoxyethyl phosphate is unique due to its specific chemical structure and properties. Compared to similar compounds like tris(2-butoxyethyl) phosphate, it has different solubility and reactivity characteristics, making it suitable for specific applications. Its flame retardant and plasticizing properties are particularly valuable in industrial settings.
Propiedades
Número CAS |
72283-34-2 |
|---|---|
Fórmula molecular |
C6H13Na2O5P |
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
disodium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
MPFVDKFRCLZQKV-UHFFFAOYSA-L |
SMILES canónico |
CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
